3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15847965
InChI: InChI=1S/C10H12BrN/c11-9-6-8-4-2-1-3-5-10(8)12-7-9/h6-7H,1-5H2
SMILES:
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol

3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

CAS No.:

Cat. No.: VC15847965

Molecular Formula: C10H12BrN

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine -

Specification

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
IUPAC Name 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Standard InChI InChI=1S/C10H12BrN/c11-9-6-8-4-2-1-3-5-10(8)12-7-9/h6-7H,1-5H2
Standard InChI Key FDBDZUQQRIOOPT-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(CC1)N=CC(=C2)Br

Introduction

Chemical Structure and Conformational Analysis

Molecular Architecture

The compound’s IUPAC name, 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, reflects its bicyclic framework. The pyridine ring is fused to a partially saturated cycloheptane ring, with a bromine substituent at the 3-position of the pyridine. The canonical SMILES string (C1CCC2=C(CC1)N=CC(=C2)Br) and InChIKey (FDBDZUQQRIOOPT-UHFFFAOYSA-N) confirm this arrangement.

Crystallographic Insights

X-ray diffraction studies of analogous compounds, such as 2-benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, reveal that the cycloheptane ring adopts a half-chair conformation with puckering parameters Q₂ = 0.415–0.475 Å and Q₃ = 0.635–0.637 Å . The pyridine ring remains planar (r.m.s. deviation < 0.01 Å), while the cycloheptane ring’s distortion arises from steric interactions between the fused rings. The bromine atom’s electronegativity influences the pyridine’s electron density, potentially enhancing reactivity at the 3-position .

Table 1: Structural Parameters of Related Cyclohepta[b]pyridine Derivatives

ParameterBromo Derivative (I) Chloro Derivative (II)
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/nP1
Unit Cell Dimensions (Å)8.97 × 9.38 × 24.989.00 × 10.10 × 11.86
Dihedral Angle (Pyridine-Phenyl)62.47°–72.51°54.90°–71.44°

Synthesis and Reactivity

Comparative Reactivity

The bromine atom at the 3-position renders the compound amenable to cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). For instance, 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine—a structurally similar compound with a five-membered ring—undergoes palladium-catalyzed arylation at the brominated site . This reactivity pattern likely extends to the seven-membered analogue, enabling diversification into pharmacologically relevant scaffolds.

Research Challenges and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Current methods for analogous compounds yield 70–88% , but tailored protocols for this compound are needed.

  • Biological Screening: No published data exist on its antimicrobial or anticancer activity.

Computational Modeling

Density functional theory (DFT) studies could predict regioselectivity in cross-coupling reactions and quantify the bromine’s electronic effects on the pyridine ring.

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